molecular formula C12H16O3 B1622593 1-(2,6-Diethoxyphenyl)ethanone CAS No. 33675-61-5

1-(2,6-Diethoxyphenyl)ethanone

Cat. No.: B1622593
CAS No.: 33675-61-5
M. Wt: 208.25 g/mol
InChI Key: JSHQXPUUAGGTDX-UHFFFAOYSA-N
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Description

1-(2,6-Diethoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone, where the phenyl ring is substituted with two ethoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Diethoxyphenyl)ethanone can be synthesized through the Hoesch condensation reaction. This involves the reaction of orcinol with methoxyacetonitrile in the presence of a catalyst. Another method involves the reaction of methyl nitrite with p-hydroxyacetophenone in methanolic hydrogen chloride at low temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, filtration, and concentration under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Diethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(2,6-Diethoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Diethoxyphenyl)ethanone involves its interaction with molecular targets through its functional groups. The ethoxy groups and the carbonyl group play a crucial role in its reactivity. In coordination chemistry, it acts as a ligand, chelating metal ions and forming stable complexes. These complexes exhibit enhanced photoluminescence due to the efficient energy transfer from the ligand to the metal ion .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Diethoxyphenyl)ethanone is unique due to the presence of ethoxy groups, which influence its chemical reactivity and physical properties. The ethoxy groups provide steric hindrance and electron-donating effects, making it distinct from its methoxy and hydroxy analogs .

Properties

IUPAC Name

1-(2,6-diethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-10-7-6-8-11(15-5-2)12(10)9(3)13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHQXPUUAGGTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392000
Record name 1-(2,6-diethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33675-61-5
Record name 1-(2,6-diethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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